![molecular formula C14H16N4O B2787817 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine CAS No. 339013-27-3](/img/structure/B2787817.png)
6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a heterocyclic organic molecule that contains a triazine ring, a phenyl group, and a morpholine group. MPTP has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and neuroscience.
Scientific Research Applications
Antitumor Properties
1,3,5-Triazines, including derivatives like 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine , have been identified to possess antitumor properties. They are used clinically to treat cancers such as lung, breast, and ovarian cancer . The specific mechanisms by which these compounds exert their antitumor effects are an active area of research, with studies focusing on their ability to interfere with cell division and proliferation.
Aromatase Inhibition
Some 1,3,5-triazine derivatives exhibit significant aromatase inhibitory activity . Aromatase is an enzyme that is crucial in the biosynthesis of estrogens, and its inhibition is a targeted therapy for estrogen-dependent cancers. The compound’s potential in this application lies in its ability to modulate hormone levels and thus impact cancer growth.
Corticotrophin-Releasing Factor 1 Receptor Antagonism
The compound has been discovered to be a potent corticotrophin-releasing factor 1 (CRF1) receptor antagonist . CRF1 receptors are involved in the stress response, and their antagonism can have therapeutic implications for treating anxiety and depression.
Leukotriene C4 Antagonism
Derivatives of 1,3,5-triazine show potent activity against leukotriene C4 (LTC4) antagonists . LTC4 is involved in inflammatory responses, and its antagonism by triazine derivatives can provide a protective effect against gastric lesions induced by HCl and ethanol .
Siderophore-Mediated Drug Applications
The structure of 1,3,5-triazines allows for potential use as siderophore-mediated drugs . Siderophores are molecules that bind and transport iron in microbial organisms, and their mimicry can be used to deliver drugs into bacteria, offering a novel approach to antibiotic therapy.
Antiparasitic Activity
Some 1,3,5-triazine derivatives have shown in vitro activity against protozoan parasites, such as Trypanosoma brucei, which causes Human African Trypanosomiasis . Research into these compounds could lead to new treatments for parasitic infections.
Herbicide Production
The triazine class of compounds has long been associated with the production of herbicides . Their ability to inhibit photosynthesis in susceptible plants makes them effective in controlling weed growth in agricultural settings.
properties
IUPAC Name |
4-(6-methyl-3-phenyl-1,2,4-triazin-5-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-11-14(18-7-9-19-10-8-18)15-13(17-16-11)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFUJWYPDWBWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)C2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.